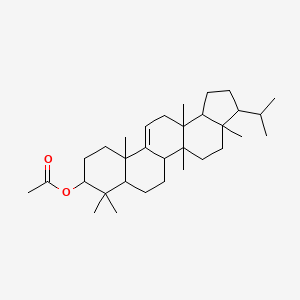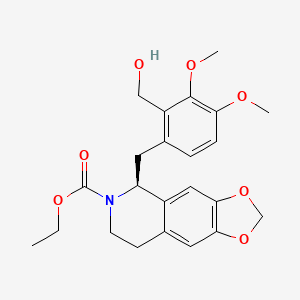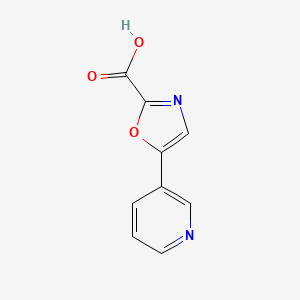
5-(Pyridin-3-yl)oxazole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Pyridin-3-yl)oxazole-2-carboxylic acid is an aromatic heterocyclic compound . It is functionalized through the use of carbon dioxide and used in the preparation of 3-propenylcephem derivatives as antibacterial agents .
Molecular Structure Analysis
The molecular structure of 5-(Pyridin-3-yl)oxazole-2-carboxylic acid is characterized by a 5-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The molecular weight is 254.67 .Chemical Reactions Analysis
While specific chemical reactions involving 5-(Pyridin-3-yl)oxazole-2-carboxylic acid were not found, oxazoles in general have been studied for their diverse chemical reactions .Physical And Chemical Properties Analysis
5-(Pyridin-3-yl)oxazole-2-carboxylic acid is an off-white solid .Scientific Research Applications
Pharmaceutical Research
Oxazole derivatives are widely studied for their potential pharmaceutical applications due to their diverse biological activities. They have been explored as antibacterial , antifungal , and antitubercular agents , among others.
Organic Synthesis
Oxazoles are valuable in organic synthesis as intermediates for constructing more complex molecules. They serve as key building blocks in the synthesis of various heterocyclic compounds .
Material Science
In material science, oxazole derivatives can contribute to the development of new polymers with specific properties, influencing factors like stability and structure .
Chemical Research
Chemists utilize oxazole derivatives to study reaction mechanisms and develop new synthetic methodologies, expanding the toolkit available for chemical synthesis .
Biochemistry
Oxazole compounds can play a role in biochemical research, such as investigating enzyme inhibition or protein interaction pathways .
Safety And Hazards
Future Directions
The future directions of research on 5-(Pyridin-3-yl)oxazole-2-carboxylic acid and its derivatives could involve further exploration of their biological activities . Oxazole derivatives have been found to have antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities , suggesting potential for therapeutic applications.
properties
IUPAC Name |
5-pyridin-3-yl-1,3-oxazole-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-9(13)8-11-5-7(14-8)6-2-1-3-10-4-6/h1-5H,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEKMJOJELHQXED-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(O2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696216 |
Source


|
| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Pyridin-3-yl)oxazole-2-carboxylic acid | |
CAS RN |
857521-74-5 |
Source


|
| Record name | 5-(Pyridin-3-yl)-1,3-oxazole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

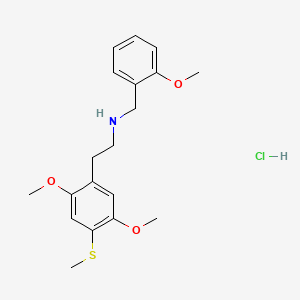
![4,17-Dioxabicyclo[12.3.2]nonadecane-18-O-tert-butyldimethylsilyl Spiramycin I 2A-Acetate](/img/structure/B566208.png)
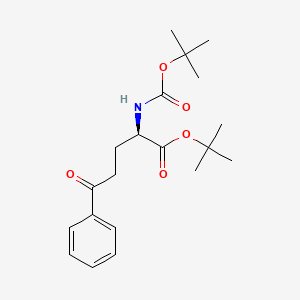

![N-[[4-[[[4-[[tert-Butyloxycarbonyl]amino][1,1'-biphenyl]-3-yl]amino]carbonyl]phenyl]methyl]carbamic acid methyl ester](/img/structure/B566213.png)
![tert-Butyl (3-(4-((1,3-dioxoisoindolin-2-yl)methyl)benzamido)-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566215.png)
![1,1-Dimethylethyl [3-({[4-(chloromethyl)phenyl]carbonyl}amino)biphenyl-4-yl]carbamate](/img/structure/B566216.png)
![N-(3-Amino[1,1'-biphenyl]-4-yl)-carbamic Acid tert-Butyl Ester](/img/structure/B566217.png)
![Tert-butyl (3-nitro-[1,1'-biphenyl]-4-yl)carbamate](/img/structure/B566218.png)



